molecular formula C22H25N3O3S B2561455 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 379252-30-9

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2561455
CAS No.: 379252-30-9
M. Wt: 411.52
InChI Key: KGFNUKHGPBVGEZ-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

The compound 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of chemicals involved in the synthesis of various biologically active molecules. Compounds with a similar structure have been synthesized and investigated for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, derivatives of tetrahydropyrimidin-2-thiones, closely related to the compound , have been synthesized and evaluated for their antimicrobial activities, with some showing significant inhibition against bacterial and fungal growth (Akbari et al., 2008; Hassneen & Abdallah, 2003).

Chemical Synthesis and Structural Analysis

The synthesis of similar compounds involves multi-step chemical reactions, leading to the formation of complex heterocyclic structures with potential for diverse biological activities. The crystal structure and molecular conformation of related tetrahydropyrimidine derivatives have been characterized using X-ray diffraction and other spectroscopic techniques, providing insights into their chemical behavior and potential for interaction with biological targets (Ji, 2006).

Applications in Medicinal Chemistry

The structural features of tetrahydropyrimidine derivatives, including thioxo groups and substituted phenyl rings, make them candidates for medicinal chemistry applications. These compounds have been explored for their pharmacological properties, including cyclooxygenase inhibition, which is relevant to anti-inflammatory and analgesic activities. The detailed study of such compounds contributes to the development of new therapeutic agents (Abu-Hashem et al., 2020).

Spectroscopic and Thermal Studies

Some derivatives of tetrahydropyrimidines have been subjected to comprehensive spectroscopic, thermal, and dielectric studies to understand their physical and chemical properties better. These studies provide valuable information on the stability, decomposition, and electronic structure of such compounds, which is essential for their application in various fields, including pharmaceuticals and materials science (Vyas et al., 2013).

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-11-15(27-4)7-9-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFNUKHGPBVGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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